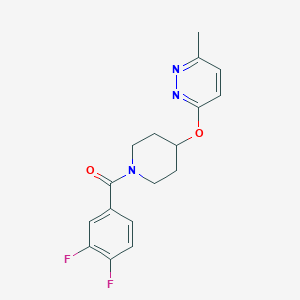

(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYGEMUPLVCTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Pyridazine Moiety: The pyridazine group can be introduced via nucleophilic substitution reactions.

Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridazine moiety.

Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their pharmacological properties, including potential use as therapeutic agents for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural analogs of this compound share the piperidin-1-yl methanone scaffold but differ in substituents on the aryl and heterocyclic groups. These variations influence physicochemical properties, binding affinity, and pharmacokinetics. Below is a comparative analysis based on patented and literature-derived analogs (Table 1).

Structural and Functional Variations

Aryl Group Modifications

- Target Compound : The 3,4-difluorophenyl group balances lipophilicity and electronic effects, promoting membrane permeability and target binding .

- EP 1 808 168 B1 (Patent) : Replaces the difluorophenyl with a 6-fluoro-pyridin-3-yl group, introducing a polarizable pyridine ring. The fluorine at position 6 may enhance metabolic stability but reduce π-π interactions compared to the difluorophenyl system .

- 1173693-97-4 : Incorporates a 4-(3-(trifluoromethyl)phenyl) group, where the electron-withdrawing trifluoromethyl substituent increases hydrophobicity (logP ~4.0) and may improve blood-brain barrier penetration .

Heterocyclic Substituents

- Target Compound : The 6-methylpyridazin-3-yloxy group provides a planar, electron-deficient heterocycle, favoring interactions with polar residues in enzymatic active sites.

- EP 1 808 168 B1: Utilizes a 1H-pyrazolo[3,4-d]pyrimidin-4-yloxy group, a larger, fused heterocycle with sulfonyl and pyrimidine components.

- 1173693-97-4 : Features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl group, a bicyclic system with reduced planarity. This may alter binding kinetics due to steric effects .

Physicochemical Properties

Computational and Experimental Findings

- Structural Similarity Analysis: Methods like Tanimoto coefficient analysis reveal that the target compound shares >70% similarity with EP 1 808 168 B1, primarily due to the piperidine-methanone scaffold. Dissimilarity arises from aryl and heterocyclic substitutions, impacting target selectivity .

- Binding Affinity Predictions : Molecular docking studies suggest the target compound’s difluorophenyl group forms van der Waals interactions with hydrophobic pockets, while the pyridazine oxygen engages in hydrogen bonding. Analogs with bulkier substituents (e.g., sulfonyl groups) show reduced fit in compact binding sites .

Biological Activity

(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound notable for its complex molecular structure, which includes a difluorophenyl group, a piperidine ring, and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

The compound's IUPAC name is (3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone. Its chemical structure is characterized by the following attributes:

| Property | Value |

|---|---|

| Molecular Formula | C17H17F2N3O2 |

| Molecular Weight | 335.34 g/mol |

| CAS Number | 1796969-11-3 |

| InChI Key | BJYGEMUPLVCTLN-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. The specific mechanism may vary depending on the target, potentially modulating enzyme activity or receptor interactions. Further biochemical studies are necessary to elucidate these pathways.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For example:

- Anticancer Activity : Some derivatives of related piperidine compounds have shown efficacy in inhibiting cancer cell proliferation by modulating estrogen receptor activity, suggesting that this compound could have similar effects .

- Neuropharmacological Effects : Compounds featuring piperidine and pyridazine moieties have been investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antitumor Properties : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .

- Neuroprotective Effects : Another investigation found that piperidine derivatives exhibited neuroprotective effects in animal models of neurodegeneration, indicating potential for treating conditions like Alzheimer's disease .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (3,4-Difluorophenyl)(4-(6-chloropyridazin-3-yl)oxy)piperidin-1-yl)methanone | Anticancer properties |

| (3,4-Difluorophenyl)(4-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone | Neuropharmacological effects |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : The piperidine ring is functionalized with the pyridazinyloxy group via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .

- Methanone formation : A Buchwald-Hartwig amination or Ullmann coupling may be used to link the difluorophenyl moiety to the piperidine core .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the compound in >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR confirm the presence of the difluorophenyl (δ 6.8–7.2 ppm) and pyridazinyloxy (δ 8.1–8.5 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z corresponding to .

- X-ray crystallography : For crystalline batches, this resolves steric effects from the 3,4-difluorophenyl and pyridazinyl substituents .

Q. What are the primary biological targets or assays for this compound?

Preliminary studies suggest activity against:

- Kinase enzymes : The pyridazinyloxy group may interact with ATP-binding pockets, as seen in analogues tested via kinase inhibition assays (IC values reported in µM ranges) .

- GPCRs : Piperidine-containing compounds often target serotonin or dopamine receptors; radioligand binding assays (e.g., H-labeled antagonists) are recommended .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell-based assays be resolved?

Contradictions may arise from:

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity; validate with solubility assays (e.g., nephelometry) .

- Metabolic instability : Perform liver microsome stability tests (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify secondary targets .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key parameters include:

- Catalyst screening : Pd(OAc)/Xantphos systems improve coupling efficiency by reducing side-product formation .

- Temperature control : Maintaining 80°C during pyridazinyloxy substitution minimizes byproducts like dehalogenated intermediates .

- Workflow automation : Continuous flow reactors enhance reproducibility for high-throughput synthesis .

Q. How can computational modeling predict the compound’s mechanism of action?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., PDB ID 1ATP) .

- MD simulations : Assess binding stability over 100-ns trajectories to evaluate hydrophobic interactions with the difluorophenyl group .

- QSAR analysis : Correlate substituent electronegativity (e.g., fluorine atoms) with activity cliffs observed in analogues .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Dosing regimens : Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in rodent models to assess bioavailability .

- Bioanalytical methods : LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL) using deuterated internal standards .

- Tissue distribution : Autoradiography with C-labeled compound identifies accumulation in target organs (e.g., liver, brain) .

Methodological Notes

- Contradictory data resolution : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .

- Synthetic optimization : DOE (Design of Experiments) frameworks statistically identify critical reaction parameters .

- Safety protocols : Handle with PPE (gloves, goggles) due to potential respiratory irritation; refer to SDS guidelines for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.